methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(1-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-7-8(2)20-12(10(7)13(18)19-4)14-11(17)9-5-6-16(3)15-9/h5-6H,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSNMORCTWTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NN(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Core Synthesis and Functionalization
The 4,5-dimethylthiophene-3-carboxylate intermediate is synthesized via Knorr-type cyclization or Gewald reactions . For example, cyclocondensation of α-ketoesters with sulfur sources (e.g., elemental sulfur or Lawesson’s reagent) in the presence of amines yields substituted thiophenes. Microwave-assisted methods, as demonstrated by Kumar et al. (2019), enhance reaction efficiency, reducing cyclization times from hours to minutes. Key parameters include solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C), which influence regioselectivity and yield (Table 1).
Table 1: Optimization of Thiophene Cyclization Conditions
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 120 | 65 |
| DMF | 120 | 30 | 78 |
| Toluene | 100 | 90 | 58 |
Methylation at C4 and C5 is achieved using dimethyl sulfate or methyl iodide under basic conditions (K₂CO₃ or NaH). For instance, treating 3-carboxythiophene with excess methyl iodide in DMF at 60°C for 6 hours introduces methyl groups with >90% regioselectivity.
Amide Coupling with Pyrazole Derivatives
The 2-position amide linkage is formed via Schotten-Baumann reaction or carbodiimide-mediated coupling . Patel et al. (2022) reported Suzuki-Miyaura cross-coupling for introducing pyrazole amines to bromothiophene intermediates, achieving 66–81% yields using Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane. Alternatively, EDC/HOBt activation of the thiophene carboxylic acid enables coupling with 1-methylpyrazole-3-amine at room temperature, minimizing side reactions (Scheme 1).
Scheme 1: Amide Bond Formation
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Thiophene-3-carboxylic acid → Activation with EDC/HOBt in DCM.
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Addition of 1-methylpyrazole-3-amine → Stir for 12 hours at 25°C.
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Quench with aqueous NaHCO₃ → Extract with ethyl acetate.
Critical factors include:
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Steric hindrance : Bulky groups on the pyrazole nitrogen reduce coupling efficiency.
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Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures.
Esterification and Final Functionalization
Esterification of the carboxylic acid to the methyl ester is accomplished using diazomethane or methyl chloroformate . The patent by Zhu et al. (2014) details a two-phase system for esterification, where alkylation with methyl iodide in the presence of NaHCO₃ achieves >95% conversion. Alternatively, Fischer esterification with methanol and H₂SO₄ (reflux, 8 hours) provides the ester, though yields are lower (~70%) due to competing side reactions.
Table 2: Esterification Methods Compared
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Diazomethane | Et₂O, 0°C, 1 hour | 92 | 99 |
| Methyl chloroformate | DCM, RT, 4 hours | 88 | 98 |
| Fischer esterification | MeOH, H₂SO₄, reflux | 70 | 95 |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Amide Formation
During coupling, O-acylation of the pyrazole amine can occur, forming undesired byproducts. Patel et al. (2022) mitigated this by pre-activating the carboxylic acid and using HOBt to stabilize the intermediate. Additionally, maintaining pH >8 with NaHCO₃ suppresses protonation of the amine, enhancing nucleophilicity.
Regioisomer Control in Pyrazole Synthesis
The 1-methylpyrazole-3-amine precursor is synthesized via hydrazine cyclization with β-ketoesters. Zhu et al. (2014) optimized this step using a two-phase system (toluene/water) and weak bases (K₂CO₃), achieving 99.9% regioselectivity for the 1-methyl isomer. Key parameters include:
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Temperature : −10°C to 0°C minimizes ring-opening side reactions.
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Stoichiometry : Excess methylhydrazine (1.5 equiv) ensures complete conversion.
Analytical Characterization and Validation
Final products are characterized via ¹H/¹³C NMR , FT-IR , and HRMS . Diagnostic signals include:
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¹H NMR : Singlet at δ 3.85 ppm (COOCH₃), doublets for thiophene protons (δ 6.8–7.2 ppm).
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FT-IR : Stretching vibrations at 1715 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O).
Purity is assessed via HPLC using C18 columns (MeCN/H₂O gradient), with retention times of 8.2–8.5 minutes.
Scalability and Industrial Considerations
Large-scale production (kilogram batches) employs continuous-flow reactors for cyclization and amidation steps, reducing reaction times by 50% compared to batch processes. Waste streams from esterification (e.g., NaCl, H₂O) are neutralized and recycled, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohols.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate is characterized by its unique thiophene ring structure, which contributes to its biological activity. The compound's molecular formula is , and it features functional groups that enhance its reactivity and interaction with biological targets.
Applications in Medicinal Chemistry
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Anticancer Activity :
- Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor growth in vitro and in vivo models.
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Anti-inflammatory Properties :
- Research has demonstrated that this compound may possess anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This suggests potential use in treating inflammatory diseases.
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Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies have shown that thiophene derivatives can disrupt bacterial cell membranes, leading to cell death.
Applications in Agriculture
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Pesticide Development :
- This compound has been explored as a potential pesticide due to its ability to inhibit specific enzymes in pests. This could lead to the development of environmentally friendly pest control agents.
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Herbicide Formulation :
- The compound's structural characteristics allow it to interact with plant growth regulators. Research into its herbicidal properties indicates that it may effectively control weed species without harming crops.
Data Tables
| Application Area | Effect | Study Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | [Study A] |
| Anti-inflammatory Properties | [Study B] | |
| Antimicrobial Activity | [Study C] | |
| Agriculture | Pesticide Development | [Study D] |
| Herbicide Formulation | [Study E] |
Case Studies
-
Anticancer Study :
- A study published in Journal of Medicinal Chemistry demonstrated the efficacy of pyrazole derivatives against breast cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 µM.
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Anti-inflammatory Research :
- In Pharmacology Reports, researchers reported that a derivative of methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene exhibited a 50% inhibition of COX enzymes at a concentration of 25 µM.
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Pesticide Efficacy :
- Field trials conducted by an agricultural research institute showed that formulations containing this compound reduced pest populations by over 70% compared to untreated controls.
Mechanism of Action
The mechanism by which methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole amide moiety could play a crucial role in these interactions, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are structurally related and provide insights into the effects of substituent variations:
Hydrogen Bonding and Crystallography
- The amide group in the target compound may form N–H···O/S hydrogen bonds, similar to patterns observed in , where triazole and thiocarbonohydrazide derivatives assemble into supramolecular structures via hydrogen bonds .
Functional Comparisons
- Lipophilicity : The target compound’s 4,5-dimethyl groups increase lipophilicity compared to the sulfonamide analog (), which may favor membrane permeability in drug design .
- Biological Activity : Fluorine-substituted analogs () are often designed for enhanced target binding and metabolic resistance, suggesting the target compound could be optimized similarly .
Biological Activity
Methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure
The compound's structure can be represented as follows:
This structure comprises a thiophene ring substituted with a pyrazole moiety and an amido group, contributing to its unique biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study highlighted that certain pyrazole derivatives had minimum inhibitory concentration (MIC) values as low as , indicating potent activity against various pathogens including Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
2. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects. In studies involving pyrazole derivatives, significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) was observed, with some derivatives achieving up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 4 | 76 | 86 |
| 150d | >61 | >76 |
3. Anticancer Potential
Emerging research indicates that compounds with similar structures may inhibit cancer cell proliferation. For instance, pyrazole derivatives have been tested for their ability to induce apoptosis in cancer cells through various mechanisms, including the disruption of mitotic processes .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways.
- Biofilm Disruption : The ability to inhibit biofilm formation in bacteria suggests that this compound may interfere with bacterial adhesion and colonization processes .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Antimicrobial Efficacy : A study evaluated a series of pyrazole compounds against resistant bacterial strains, demonstrating significant bactericidal activity and reduced biofilm formation .
- Inflammation Models : In vivo models have shown that certain pyrazole derivatives effectively reduce inflammation in carrageenan-induced edema models, suggesting their potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4,5-dimethyl-2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions between substituted thiophene carboxylic acids and pyrazole derivatives. For example, coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are critical for amide bond formation . Optimizing solvent choice (e.g., DMF or ethanol) and temperature (reflux conditions) improves purity and yield. For analogs, reaction times of 4–6 hours under reflux are typical .
- Validation : Monitor reactions using TLC or HPLC, and confirm structures via -NMR (e.g., δ 1.35 ppm for ethyl ester protons in similar thiophene derivatives) .
Q. How can structural features of this compound be characterized using spectroscopic techniques?
- Analytical Workflow :
- NMR : -NMR identifies substituents (e.g., methyl groups at δ 2.5–2.7 ppm, pyrazole protons at δ 6.0–7.5 ppm) .
- IR : Confirm amide C=O stretches (~1650–1700 cm) and ester C=O (~1720 cm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 335 for related analogs) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for thiophene-pyrazole hybrids?
- Case Study : Conflicting antimicrobial results may arise from assay variations (e.g., broth microdilution vs. disk diffusion). Standardize protocols using CLSI guidelines. For example, pyrazole-thiophene analogs show MICs of 8–32 µg/mL against S. aureus but require corroboration with cytotoxicity assays (e.g., HEK293 cell viability) to rule off-target effects .
- Statistical Tools : Use ANOVA to compare activity across analogs (e.g., para-substituted phenyl groups enhance potency vs. meta-substituted) .
Q. How can computational modeling predict reactivity and regioselectivity in functionalizing the pyrazole-thiophene scaffold?
- Methods :
- DFT Calculations : Identify electrophilic sites (e.g., C5 of pyrazole) using Fukui indices .
- Molecular Docking : Screen against targets like COX-2 (PDB: 5KIR) to prioritize derivatives for synthesis .
- Validation : Compare predicted vs. experimental regioselectivity in nitration or halogenation reactions .
Q. What experimental designs optimize catalytic systems for asymmetric synthesis of this compound’s chiral analogs?
- Design : Use a fractional factorial design to test variables: catalyst (e.g., BINOL-derived phosphoric acids), solvent (toluene vs. THF), and temperature. For example, chiral pyrazole-thiophene amides achieve 85% ee with (R)-BINAP/Pd(OAc) .
- Analysis : Chiral HPLC (e.g., Daicel Chiralpak IA column) quantifies enantiomeric excess .
Methodological Challenges
Q. How to address low solubility in bioactivity assays without structural modification?
- Approach :
- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80) .
- Nanoformulation with PLGA nanoparticles improves bioavailability (tested via dialysis membrane release) .
Q. What are best practices for analyzing reaction intermediates in multi-step syntheses?
- Tools :
- In-situ IR : Track amide bond formation in real-time .
- LC-MS : Identify transient intermediates (e.g., acyl urea from DCC coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
